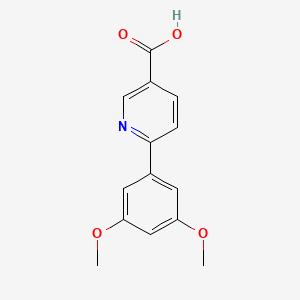

6-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID

Description

Overview of Pyridine (B92270) Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry Research

Pyridine carboxylic acids are a class of organic compounds that have historically been a rich source of therapeutic agents. nih.govnih.gov The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have served as the foundational structures for drugs treating a wide array of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.govnih.gov The versatility of these scaffolds stems from the presence of a nitrogen atom in the aromatic ring, which imparts polarity and can act as a hydrogen bond acceptor. enpress-publisher.com Furthermore, the carboxylic acid group adds to the molecule's polarity and provides a site for coordination with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.gov The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, which is a critical aspect of rational drug design. nih.gov

The adaptability of pyridine and its derivatives as starting materials for structural modifications has made them a subject of fascination for medicinal chemists. enpress-publisher.com These scaffolds are not only integral to pharmaceuticals but also find applications in the agrochemical industry as insecticides, fungicides, and herbicides. enpress-publisher.commdpi.com

Significance of the Nicotinic Acid Core in Bioactive Molecule Design

Nicotinic acid, also known as vitamin B3 or niacin, is a fundamental molecule in biological systems. frontiersin.orgnih.gov It is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are central to cellular metabolism and energy production. frontiersin.orgnih.gov The human body cannot synthesize nicotinic acid in sufficient quantities and relies on dietary intake. frontiersin.org

In the realm of medicinal chemistry, the nicotinic acid core is a well-established pharmacophore. It has been investigated for its therapeutic potential in treating conditions like schizophrenia and hyperlipidemia. frontiersin.org The incorporation of the nicotinic acid moiety into larger molecules is a common strategy in drug design, aiming to leverage its inherent biological recognition and favorable physicochemical properties. nih.govnih.gov For instance, research into novel nicotinic acid derivatives has yielded compounds with promising antibacterial and antihyperlipidemic activities. nih.govnih.gov

The industrial production of nicotinic acid is a significant process, primarily achieved through the oxidation of 5-ethyl-2-methylpyridine. nih.gov The demand for nicotinic acid in the pharmaceutical, food, and feed industries underscores its importance. nih.gov

Role of Phenyl-Substituted Pyridine Derivatives in Contemporary Chemical Synthesis

The introduction of a phenyl substituent onto a pyridine ring is a widely used strategy in synthetic chemistry to create molecules with tailored properties. These derivatives are synthesized through various methods, including cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com The presence of the phenyl group can significantly influence the electronic and steric properties of the pyridine scaffold, thereby affecting its reactivity and biological interactions.

Phenyl-substituted pyridine derivatives are prevalent in the development of a range of functional molecules. They are key components in many commercial pesticides and have been extensively studied for their insecticidal, fungicidal, and herbicidal activities. mdpi.com In medicinal chemistry, these derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net The ability to modify the substitution pattern on the phenyl ring provides a powerful tool for optimizing the biological activity and selectivity of these compounds. nih.gov

Rationale for Investigating the 3,5-Dimethoxyphenyl Moiety's Influence

The 3,5-dimethoxyphenyl group is a specific substitution pattern that is of particular interest in medicinal chemistry. The two methoxy (B1213986) groups at the meta positions of the phenyl ring can significantly impact a molecule's properties. These electron-donating groups can influence the molecule's electronic distribution, which in turn can affect its binding affinity to biological targets. nih.gov

The presence of multiple methoxy groups on a phenyl ring attached to a pyridine scaffold has been shown to enhance anti-inflammatory activity in some studies. nih.gov Furthermore, the 3,4,5-trimethoxyphenyl moiety, which is structurally related to the 3,5-dimethoxyphenyl group, is a key pharmacophoric feature in a number of potent anticancer agents that act by inhibiting tubulin polymerization. nih.gov The investigation of the 3,5-dimethoxyphenyl moiety in the context of a nicotinic acid scaffold is therefore a rational approach to explore novel chemical space and potentially discover new bioactive molecules. The steric bulk and hydrogen bonding capabilities of the methoxy groups can also influence the compound's conformation and its interactions with biological macromolecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)13-4-3-9(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUJFAWIKJTJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687854 | |

| Record name | 6-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258622-66-0 | |

| Record name | 6-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 3,5 Dimethoxyphenyl Nicotinic Acid

Retrosynthetic Analysis of the 6-(3,5-Dimethoxyphenyl)nicotinic Acid Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process is achieved by breaking bonds and converting functional groups in a reverse-synthetic direction, which helps in designing a logical and efficient synthetic route. amazonaws.comicj-e.org

For this compound, the primary retrosynthetic disconnection is the carbon-carbon bond between the C-6 position of the pyridine (B92270) ring and the C-1 position of the dimethoxyphenyl ring. This bond cleavage generates two key synthons: an electrophilic nicotinic acid derivative and a nucleophilic 3,5-dimethoxyphenyl species.

The corresponding synthetic equivalents for these idealized fragments are crucial for the forward synthesis. The electrophilic nicotinic acid synthon is typically represented by a 6-halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid. The nucleophilic partner, the 3,5-dimethoxyphenyl synthon, is commonly realized as (3,5-dimethoxyphenyl)boronic acid, setting the stage for a palladium-catalyzed cross-coupling reaction.

Direct Carbon-Carbon Bond Formation Strategies at the C-6 Position of the Nicotinic Acid Ring

The formation of the aryl-aryl bond at the C-6 position of the nicotinic acid scaffold is the cornerstone of synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a versatile and highly efficient method for forming carbon-carbon bonds. researchgate.netresearchgate.net This reaction typically involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.commdpi.com In the synthesis of this compound, this translates to the reaction between a 6-halonicotinic acid derivative and (3,5-dimethoxyphenyl)boronic acid. sigmaaldrich.com

The reaction is generally carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The choice of these components can significantly influence the reaction's yield and purity. Due to the electronic properties of the pyridine ring, these couplings can sometimes be challenging, but optimization of reaction conditions often leads to successful outcomes. rsc.org

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 6-Chloronicotinic acid, 5-Bromo-6-chloronicotinic acid | Electrophilic coupling partner |

| Boronic Acid | (3,5-Dimethoxyphenyl)boronic acid | Nucleophilic coupling partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid and neutralizes the acid formed |

| Solvent | 1,4-Dioxane, Toluene (B28343), Acetonitrile | Provides the reaction medium |

Other Transition Metal-Mediated Arylation Protocols

While palladium catalysis is prevalent, other transition metals have been explored for similar arylations. Nickel-catalyzed cross-coupling reactions, for instance, present a more cost-effective alternative. nsf.gov These reactions can also facilitate the coupling of aryl halides with organoboron reagents or other organometallic partners.

Furthermore, direct C-H functionalization has emerged as a powerful strategy that avoids the pre-functionalization of the nicotinic acid ring with a halogen. nih.govnih.gov This approach involves the direct coupling of a C-H bond with an aryl partner, catalyzed by a transition metal. ibs.re.kr This method is highly atom-economical but may require specific directing groups to achieve the desired regioselectivity at the C-6 position.

Functionalization of Nicotinic Acid Precursors Bearing Electrophilic Sites at C-6

The choice and preparation of the nicotinic acid precursor are critical for the success of the coupling reactions. The introduction of an electrophilic site at the C-6 position is a key step in the synthetic sequence.

Utilization of 6-Halonicotinic Acid Derivatives in Coupling Reactions

6-Halonicotinic acids are common starting materials for the synthesis of 6-aryl nicotinic acids. 6-Chloronicotinic acid is a commercially available and frequently used precursor. sigmaaldrich.com The chlorine atom at the C-6 position renders this carbon susceptible to nucleophilic attack in the presence of a suitable catalyst. 5-Bromo-6-chloronicotinic acid is another precursor that can be used. bldpharm.com

In some cases, the corresponding 6-iodonicotinic acid is employed to enhance reactivity. The carbon-iodine bond is generally more reactive towards oxidative addition in the catalytic cycle of cross-coupling reactions. It is possible to convert the more readily available 6-chloronicotinic acid into 6-iodonicotinic acid by treatment with sodium iodide. lookchem.com

Synthetic Routes via Nicotinoyl Chlorides and Hydrazides

The carboxylic acid functional group of nicotinic acid can be transformed into other reactive intermediates, such as nicotinoyl chlorides and nicotinoyl hydrazides, which can then be used in further synthetic steps.

Nicotinoyl chloride can be synthesized from nicotinic acid by treatment with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. researchgate.netgoogle.comrsc.orgum.edu.myprepchem.com This acid chloride is a highly reactive intermediate that can readily react with nucleophiles.

Nicotinic acid hydrazide is typically prepared by the reaction of nicotinoyl chloride or a nicotinic acid ester with hydrazine (B178648) hydrate. researchgate.netum.edu.mymdpi.comnih.gov Hydrazides are stable, crystalline solids and serve as important building blocks for the synthesis of various heterocyclic compounds. researchgate.netnih.gov While the primary C-C bond formation to create the 6-aryl structure is the main focus, these transformations of the carboxyl group allow for subsequent modifications to build more complex molecules based on the this compound scaffold.

Chemo- and Regioselective Synthetic Approaches for this compound Analogues

The creation of 6-aryl nicotinic acid analogues relies heavily on achieving high chemo- and regioselectivity, particularly when using starting materials with multiple reactive sites. The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for this purpose, offering a robust way to form C-C bonds. nih.gov This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov

For the synthesis of compounds like this compound, a common strategy involves the coupling of a 6-halonicotinic acid derivative with 3,5-dimethoxyphenylboronic acid. A significant challenge in this approach is controlling the regioselectivity, especially when using dihalogenated pyridines as precursors. For instance, the Suzuki coupling of 2,6-dichloronicotinic acid with an aryl boronic acid presents two possible sites for reaction. Research has shown that regioselectivity can be achieved, favoring substitution at the 6-position. This is often because the oxidative addition of the palladium(0) catalyst is less sterically hindered at the C6 carbon-chloride bond compared to the C2 position. acs.org

Conversely, selectivity for the C2 position can be promoted by using a directing group, such as an amide, which can chelate the palladium catalyst and guide its insertion into the adjacent C2 carbon-chloride bond. acs.org In the absence of such a directing influence, the reaction tends to favor the 6-aryl product. Catalyst selection is also crucial; for example, rhodium-based catalysts combined with ligands like BINAP have been shown to facilitate the selective addition of aryl boron nucleophiles to the C6 position of nicotinic acid-derived pyridinium (B92312) salts. nih.gov

A plausible synthetic route to this compound or its ester precursor would, therefore, involve the reaction of a compound such as methyl 6-chloronicotinate with 3,5-dimethoxyphenylboronic acid. The use of an ester protects the carboxylic acid functionality and can be easily hydrolyzed in a subsequent step to yield the final acid.

Table 1: Key Reagents in the Synthesis of 6-Aryl Nicotinic Acid Analogues

| Reagent Type | Example | Role in Synthesis |

| Pyridine Substrate | Methyl 6-chloronicotinate | Provides the nicotinic acid core with a leaving group at the 6-position for cross-coupling. |

| Boron Compound | 3,5-Dimethoxyphenylboronic acid | Acts as the source of the aryl group to be coupled to the pyridine ring. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. |

| Base | Potassium Carbonate (K₂CO₃) | Activates the organoboron species and participates in the transmetalation step. |

Optimization of Reaction Conditions and Yields for Research-Scale Production

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogues on a research scale. Key parameters that are typically adjusted include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

The Suzuki-Miyaura coupling is highly dependent on the specific combination of these factors. The palladium catalyst and its associated ligands are central to the reaction's success. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used, other catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, have been shown to be effective, particularly for challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov Air-stable catalysts like PXPd2 have also demonstrated high efficiency and regioselectivity in the synthesis of related 2-aryl-6-chloronicotinamides. acs.org

The choice of base and solvent is also interdependent and crucial for the reaction's outcome. Anhydrous conditions using bases like potassium carbonate (K₂CO₃) in solvents such as toluene have proven effective for coupling with electron-rich arylboronic acids. nih.gov For other substrates, aqueous base solutions in solvents like dioxane or dimethylformamide (DMF) may be preferable. nih.gov The use of trimethyl borate (B1201080) as an additive with a base like potassium methoxide (B1231860) (TMSOK) has been shown to be beneficial in anhydrous conditions, particularly for preventing protodeboronation of sensitive boronic esters. nih.gov

Temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of byproducts. Reactions are often heated, with temperatures typically ranging from 80 °C to 110 °C, and reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrates. nih.govnih.govnih.gov Automated feedback systems have also been employed to optimize Suzuki-Miyaura reactions, allowing for rapid determination of the best conditions. nih.gov

Table 2: Optimization Parameters for Suzuki-Miyaura Synthesis of Aryl-Nicotinic Acid Analogues

| Parameter | Variations | Effect on Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd-SPhos-G3, PXPd2 | Influences reaction rate, yield, and selectivity. The choice depends on the specific substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, TMSOK | Essential for the transmetalation step; the strength and solubility of the base can significantly impact yield. |

| Solvent | Toluene, Dioxane, Methanol (B129727), DMF, Water mixtures | Affects the solubility of reagents and catalyst, and can influence reaction rate and selectivity. |

| Temperature | Room Temperature to 110 °C | Higher temperatures often increase the reaction rate but can also lead to catalyst decomposition or side reactions. |

| Reaction Time | 30 minutes to 24 hours | Optimized to achieve maximum conversion of starting materials to the desired product. |

Advanced Spectroscopic and Structural Characterization of 6 3,5 Dimethoxyphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis for Connectivity and Proton Environments

The ¹H NMR spectrum of 6-(3,5-dimethoxyphenyl)nicotinic acid is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be particularly complex, showing signals for both the pyridine (B92270) and the phenyl rings.

The protons on the nicotinic acid ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The proton H-2 on the pyridine ring would likely be the most deshielded among the pyridine protons, appearing furthest downfield.

For the 3,5-dimethoxyphenyl substituent, the two protons at the 2' and 6' positions are chemically equivalent and would appear as a single signal, likely a doublet, due to coupling with the proton at the 4' position. The H-4' proton would, in turn, appear as a triplet. The methoxy (B1213986) groups (-OCH₃) would produce a sharp singlet, integrating to six protons, in the upfield region of the spectrum, typically around 3.8 ppm. The acidic proton of the carboxylic acid group would appear as a very broad singlet, often far downfield.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| H-2 (Pyridine) | ~9.0 | d | 1H |

| H-4 (Pyridine) | ~8.2 | dd | 1H |

| H-5 (Pyridine) | ~7.5 | d | 1H |

| H-2', H-6' (Phenyl) | ~7.1 | d | 2H |

| H-4' (Phenyl) | ~6.6 | t | 1H |

| -OCH₃ | ~3.8 | s | 6H |

| -COOH | >10 | br s | 1H |

Carbon-13 (¹³C) NMR Spectral Elucidation of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 165-175 ppm. The carbon atoms of the aromatic rings will resonate in the 100-160 ppm range. The carbons attached to the electronegative oxygen atoms of the methoxy groups (C-3' and C-5') and the nitrogen atom in the pyridine ring (C-2 and C-6) will be shifted downfield. The carbon of the methoxy groups themselves will appear upfield, around 55-60 ppm. Data for nicotinic acid shows carbon signals at approximately 166.2, 153.2, 150.2, 136.9, 126.7, and 123.7 ppm. chemicalbook.com For 1,3-dimethoxybenzene, signals appear around 161, 130, 107, 102, and 55 ppm. spectrabase.com

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~167 |

| C-6 (Pyridine) | ~162 |

| C-3', C-5' (Phenyl) | ~161 |

| C-2 (Pyridine) | ~152 |

| C-4 (Pyridine) | ~138 |

| C-1' (Phenyl) | ~135 |

| C-3 (Pyridine) | ~128 |

| C-5 (Pyridine) | ~121 |

| C-2', C-6' (Phenyl) | ~108 |

| C-4' (Phenyl) | ~105 |

| -OCH₃ | ~56 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Resolution

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Expected correlations would be observed between H-4 and H-5 of the pyridine ring, and between H-2'/H-6' and H-4' of the phenyl ring. This confirms the proton-proton connectivities within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign each proton to its corresponding carbon atom. For example, the signal for the H-4 proton would show a cross-peak with the signal for the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov It is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the H-2'/H-6' protons of the phenyl ring to the C-6 carbon of the pyridine ring, which confirms the linkage between the two aromatic rings.

Correlations from the methoxy protons (-OCH₃) to the C-3' and C-5' carbons of the phenyl ring, confirming the position of the methoxy groups.

A correlation from the H-2 and H-4 protons of the pyridine ring to the carboxyl carbon (-COOH), confirming the position of the carboxylic acid group.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. echemi.comorgchemboulder.com The C=O stretching of the carboxylic acid would result in a strong, sharp peak around 1700-1725 cm⁻¹. echemi.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz The characteristic C-O stretching of the aryl ether methoxy groups would be visible as strong bands in the 1000-1300 cm⁻¹ range. udel.edu

Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic acid | 2500-3300 | Broad, Strong |

| C-H stretch | Aromatic | 3000-3100 | Medium |

| C=O stretch | Carboxylic acid | 1700-1725 | Strong, Sharp |

| C=C stretch | Aromatic ring | 1400-1600 | Medium to Weak |

| C-O stretch | Aryl ether | 1200-1275 (asymmetric) | Strong |

| C-O stretch | Aryl ether | 1000-1075 (symmetric) | Strong |

| C-H out-of-plane bend | Aromatic | 690-900 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃NO₄), the calculated molecular weight is approximately 259.26 g/mol . High-resolution mass spectrometry would be able to confirm the exact mass and molecular formula.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 259. The fragmentation pattern would provide further structural evidence. Plausible fragmentation pathways would include:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 242.

Loss of the carboxyl group (-COOH) as CO₂ and H, resulting in a fragment at m/z = 214.

Cleavage of the methoxy groups, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z = 244, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 216.

Cleavage of the bond between the two aromatic rings can also occur. For nicotinic acid itself, a primary fragmentation is the loss of the carboxyl group. nist.gov

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

|---|---|

| 259 | [M]⁺ (Molecular Ion) |

| 242 | [M - OH]⁺ |

| 214 | [M - COOH]⁺ |

| 244 | [M - CH₃]⁺ |

| 216 | [M - CH₃ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The structure of this compound contains two aromatic rings, which constitute a significant chromophore.

The spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of the conjugated bi-aryl system would likely result in absorption maxima at longer wavelengths compared to the individual benzene (B151609) and pyridine rings. For nicotinic acid in an acidic solution, characteristic peaks are observed at approximately 213 nm and 261 nm. starna.comstarnacells.com The extended conjugation in this compound is expected to shift these absorptions to longer wavelengths (a bathochromic shift). The substitution on the phenyl ring with electron-donating methoxy groups would further influence the position and intensity of the absorption bands. Bipyridyl compounds, which are structurally related, often exhibit strong absorptions in the 240-280 nm range. researchgate.netresearchgate.net

Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~220-240 | Aromatic Systems |

| π → π | ~270-290 | Conjugated Bi-aryl System |

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

No published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. This technique is essential for unequivocally determining the three-dimensional arrangement of atoms within the molecule, as well as the packing of molecules within the crystal lattice. Such an analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While crystallographic data for related compounds, such as nicotinic acid and other substituted phenylnicotinic acid derivatives, are available, this information cannot be extrapolated to definitively describe the crystal structure of the specific compound of interest due to the strict focus of this article.

Other Specialized Spectroscopic Techniques (e.g., Electron Spin Resonance (ESR) for paramagnetic species)

There is no information available in the scientific literature regarding the application of specialized spectroscopic techniques, such as Electron Spin Resonance (ESR), to this compound. ESR spectroscopy is a powerful method for studying materials with unpaired electrons (paramagnetic species). As this compound is not inherently a radical or paramagnetic species, ESR studies would only be relevant if the compound were part of a system involving paramagnetic metal ions or if it were induced to form a radical species. No such studies have been reported.

Due to the absence of specific research findings for this compound in the requested areas of analysis, no data tables or detailed research findings can be presented.

Computational and Theoretical Investigations of 6 3,5 Dimethoxyphenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional shape, electronic charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, electronic properties, and thermodynamic stability. nih.gov The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G** or 6-311++G(d,p)) to solve the Kohn-Sham equations. epstem.netnih.gov

Geometry optimization via DFT calculates the lowest energy conformation of the molecule, providing key structural parameters like bond lengths and angles. nih.gov From this optimized structure, crucial electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. epstem.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for predicting how the molecule will interact with biological targets or other reagents. scielo.br

While specific DFT data for 6-(3,5-dimethoxyphenyl)nicotinic acid is not available, studies on related pyridine (B92270) derivatives provide representative insights. For instance, DFT calculations on nicotinic acid benzylidenehydrazide derivatives and 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile have been used to determine their stability and reactivity parameters. nih.govepstem.net

Table 1: Representative DFT-Calculated Properties for Related Nicotinic Acid Derivatives This table presents data from similar compounds to illustrate the typical outputs of DFT calculations.

| Parameter | Representative Value | Investigated Compound | Significance | Source |

|---|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Nicotinic Acid Benzylidenehydrazide Derivative | Indicates chemical stability and reactivity. | epstem.net |

| Dipole Moment (µ) | ~5.8 Debye | Nicotinic Acid Benzylidenehydrazide Derivative | Measures the polarity of the molecule. | epstem.net |

| Minimization Energy | 46.93 kcal/mol | Substituted 2-amino-nicotinonitrile | Represents the steric energy of the optimized geometry. | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. researchgate.net It is used to calculate properties such as electronic transition energies, oscillator strengths, and absorption wavelengths, which are used to predict and interpret UV-visible absorption spectra. researchgate.net

The methodology involves applying TD-DFT calculations to the ground-state optimized geometry of the molecule. This provides information about the nature of electronic transitions, for example, identifying them as n→π* or π→π* transitions, and determining which molecular orbitals are involved in the excitation. researchgate.net

A study on 2-(methylthio)nicotinic acid utilized TD-DFT calculations with the B3LYP functional to simulate its electronic spectrum. researchgate.net The results were used to assign the absorption bands and understand the electronic transitions. Such an analysis for this compound would reveal how the combination of the pyridine carboxylic acid and dimethoxyphenyl ring systems influences its photophysical properties.

Table 2: Representative TD-DFT Excited State Data for a Related Compound Data for 2-(methylthio)nicotinic acid (monomer, C1 conformer) in the gas phase.

| Excited State | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Source |

|---|---|---|---|---|---|

| 1 | 290.44 | 4.269 | 0.2114 | HOMO -> LUMO (98%) | researchgate.net |

| 2 | 269.46 | 4.601 | 0.0003 | HOMO-1 -> LUMO (94%) | researchgate.net |

| 3 | 243.68 | 5.088 | 0.1693 | HOMO -> LUMO+1 (95%) | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to study the interactions between a ligand and its biological target, as well as the conformational flexibility and dynamic behavior of the molecule.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. openmedicinalchemistryjournal.com It is instrumental in drug discovery for identifying potential biological targets and elucidating the structural basis of a ligand's activity. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on binding affinity or energy. openmedicinalchemistryjournal.com

Studies on pyridine derivatives bearing a trimethoxyphenyl group, which is structurally very similar to the 3,5-dimethoxyphenyl group, have demonstrated their potential as inhibitors of tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govnih.gov In these studies, docking simulations revealed that the pyridine scaffold can form a critical hydrogen bond with the cysteine residue CYS241, while the trimethoxyphenyl moiety occupies a hydrophobic pocket. nih.gov This type of interaction is crucial for the observed anti-proliferative activity. nih.gov A similar binding mode could be hypothesized for this compound.

Table 3: Representative Molecular Docking Results for a Related Trimethoxyphenyl Pyridine Derivative Data for a potent tubulin inhibitor (Compound VI) from a study on related pyridine derivatives.

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Protein Target | Tubulin | A validated target for anticancer agents. | nih.govnih.gov |

| Binding Site | Colchicine Binding Site | A well-characterized pocket for tubulin inhibitors. | nih.gov |

| Key H-Bond Interaction | CYS241 | An essential interaction for anchoring the ligand. | nih.gov |

| Other Interactions | Hydrophobic interactions | Stabilize the ligand within the binding pocket. | nih.gov |

| Binding Energy | -104.95 (arbitrary units) | Indicates strong binding affinity compared to reference compounds. | nih.gov |

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The geometry optimization performed in DFT calculations is a form of energy minimization that finds the most stable, or lowest energy, conformer. nih.gov

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment (e.g., water or a protein) over time. mdpi.com Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex. scielo.br Key metrics such as the Root Mean Square Deviation (RMSD) are used to track the stability of the complex, while the Root Mean Square Fluctuation (RMSF) reveals the flexibility of different parts of the protein and ligand. scielo.br

MD simulations can also provide a time-averaged picture of important interactions, such as the occupancy of specific hydrogen bonds. A study on 1-(bromomethyl)-3,5-dimethoxybenzene, which contains the same core phenyl structure as the target compound, used MD simulations to evaluate structural rearrangements and interactions of the compound within a protein binding site over the simulation period. scielo.br Similarly, MD studies on niacinamide, another Vitamin B3 derivative, have been used to understand its interactions and transport across a model of the skin barrier. mdpi.com These examples highlight how MD simulations could be applied to this compound to validate docking results and understand the dynamics of its interaction with a potential biological target.

In Silico Screening and Virtual Library Generation for Novel Analogues

In silico screening and the generation of virtual libraries are powerful computational techniques used in drug discovery and materials science to identify promising new analogues of a lead compound like this compound. nih.gov

Detailed Research Findings:

The process typically begins with the creation of a virtual library of analogues. This involves systematically modifying the structure of the parent molecule. For this compound, this could involve altering the substitution pattern on the phenyl ring, changing the position or type of substituents on the pyridine ring, or modifying the carboxylic acid group.

Once the virtual library is generated, these compounds are subjected to in silico screening, which often involves molecular docking. mdpi.com Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly useful in drug design for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein receptor or enzyme. mdpi.comnih.gov For instance, derivatives of nicotinic acid have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. nih.gov

In addition to predicting biological activity, in silico methods are also used to assess the pharmacokinetic properties of the virtual analogues, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net Various software and online tools can predict properties like human intestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes. researchgate.net This early assessment helps to filter out compounds that are likely to have poor pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed. nih.gov QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of nicotinic acid derivatives, the activity of new analogues can be predicted without the need for their synthesis and testing. nih.govacs.org

Table 2: Example of a Virtual Library Generation and Screening Workflow

| Step | Description | Tools and Techniques |

| 1. Scaffold Definition | The core structure of this compound is defined as the scaffold for generating analogues. | Chemical drawing software (e.g., ChemDraw, MarvinSketch) |

| 2. Virtual Library Generation | Substituents at various positions (e.g., on the phenyl and pyridine rings) are systematically varied to create a large library of related compounds. | Library enumeration software (e.g., Schrödinger's LigPrep, RDKit) |

| 3. Conformer Generation | Multiple low-energy 3D conformations are generated for each analogue in the library. | Conformational search algorithms (e.g., OMEGA, ConfGen) |

| 4. Molecular Docking | The generated conformers are docked into the active site of a specific biological target. | Docking software (e.g., AutoDock, Glide, GOLD) mdpi.com |

| 5. Scoring and Ranking | Docked poses are scored based on their predicted binding affinity, and the analogues are ranked accordingly. | Scoring functions within docking programs |

| 6. ADMET Prediction | The top-ranked analogues are evaluated for their pharmacokinetic properties. | ADMET prediction software (e.g., ADMETlab, SwissADME) nih.gov |

| 7. Hit Selection | A final set of promising analogues is selected for synthesis and experimental testing based on a combination of predicted activity and favorable ADMET properties. | Data analysis and visualization tools |

Investigation of Biological Interactions and Molecular Mechanisms of 6 3,5 Dimethoxyphenyl Nicotinic Acid Analogues

Biochemical Pathway Modulation by Nicotinic Acid-Derived Scaffolds

The structural motif of nicotinic acid is a cornerstone for cellular metabolism, primarily through its role as a precursor to essential coenzymes. Analogues of nicotinic acid, including 6-(3,5-dimethoxyphenyl)nicotinic acid, are investigated for their potential to influence these pathways, which are central to cellular energy and redox balance.

Exploration of Interactions with Coenzyme Systems (e.g., NAD+/NADP+ related pathways)

Nicotinic acid is a fundamental building block for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govnih.govglpbio.com These coenzymes are indispensable for a vast array of metabolic reactions. NAD+ is a key player in the catabolism of fats, carbohydrates, proteins, and alcohol, while NADP+ is primarily involved in anabolic processes such as fatty acid and cholesterol synthesis. glpbio.comyoutube.com

The synthesis of NAD+ from nicotinic acid occurs via the Preiss-Handler pathway. nih.govnih.gov In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NaAD). Finally, the nicotinic acid moiety is amidated to yield NAD+. nih.gov This coenzyme can be further phosphorylated to generate NADP+. nih.govyoutube.com

The body's supply of niacin, the collective term for nicotinic acid and nicotinamide, can be derived from dietary sources or synthesized endogenously from tryptophan. researchgate.net Given that this compound is a derivative of nicotinic acid, it is hypothesized to interact with or modulate these coenzyme-dependent pathways. The nature and extent of this interaction would depend on its recognition and processing by the enzymes of the NAD+ biosynthetic machinery.

Analysis of Enzymatic Inhibition Profiles (e.g., specific enzyme targets of derivatives)

Derivatives of nicotinic acid have been shown to exhibit inhibitory activity against specific enzymes. For instance, a study on various nicotinic acid derivatives, including amides, hydroxamic acids, and imines, demonstrated their potential as inhibitors of carbonic anhydrase (CA) isozymes, specifically CAIII and CAIX. researchgate.net The inhibition percentages for these derivatives ranged from 12-56% for CAIII and 44-59% for CAIX. researchgate.net It is proposed that the nitrogen atom within the structural moieties of these derivatives coordinates with the zinc ion present in the active site of the enzyme. researchgate.net

Another example of enzyme inhibition by a nicotinic acid analogue is the action of isonicotinic acid hydrazide, a well-known anti-tuberculosis drug. It acts as a competitive inhibitor of pyridoxal, which is vitamin B6. youtube.com This highlights the potential for nicotinic acid-based compounds to be designed as specific enzyme inhibitors. While specific enzymatic inhibition data for this compound is not detailed in the reviewed literature, the principle of targeting enzyme active sites is a key area of investigation for its analogues.

The table below summarizes the inhibitory activity of some nicotinic acid derivatives against carbonic anhydrase isozymes.

| Derivative Class | Target Enzyme | Inhibition Percentage Range |

| Amides | CAIII | 12-56% researchgate.net |

| Amides | CAIX | 44-59% researchgate.net |

| Hydroxamic acids | CAIII | 12-56% researchgate.net |

| Hydroxamic acids | CAIX | 44-59% researchgate.net |

| Imines | CAIII | 12-56% researchgate.net |

| Imines | CAIX | 44-59% researchgate.net |

Receptor Ligand Binding and Signal Transduction Studies

The ability of nicotinic acid and its analogues to interact with various cell surface and intracellular receptors is a key aspect of their pharmacological activity. These interactions can trigger a cascade of downstream signaling events that influence cellular function.

Modulation of G Protein-Coupled Receptors (GPCRs) and Associated Signaling Cascades

Nicotinic acid is a known agonist for a specific G protein-coupled receptor, GPR109A (also known as HM74A). nih.govnih.govcaldic.com This receptor is coupled to a Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). caldic.com The discovery of GPR109A as the nicotinic acid receptor has been pivotal in understanding the molecular mechanisms behind its effects on lipid metabolism. nih.govnih.gov

The interaction of nicotinic acid with GPR109A is characterized by a high affinity. nih.gov Analogues of nicotinic acid are also being investigated for their ability to modulate this receptor and its associated signaling pathways. The binding of a ligand to GPR109A initiates a conformational change in the receptor, which in turn activates the associated G protein, leading to the downstream signaling cascade.

Interaction with Integrin Receptors (e.g., LFA-1 antagonism through related structural motifs)

Integrins are a family of cell surface receptors that mediate cell adhesion to the extracellular matrix and other cells. The interaction between the integrin Leukocyte Function-associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), is crucial for immune responses and inflammation. researchgate.netnih.gov Small-molecule antagonists that inhibit this interaction are of significant therapeutic interest. researchgate.netnih.gov

While direct evidence of this compound acting as an LFA-1 antagonist is not available, the development of small-molecule inhibitors for this class of receptors suggests that diverse chemical scaffolds can be designed to target the LFA-1/ICAM-1 interface. nih.govnih.gov Some of these antagonists have been shown to bind to the I-domain of the αL subunit of LFA-1, directly competing with ICAM-1. nih.gov

Influence on Neuronal Acetylcholine (B1216132) Receptors (nAChRs) by Nicotinamide Analogues

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. wikipedia.orgfrontiersin.org They play a critical role in fast synaptic transmission. frontiersin.org These receptors are pentameric structures composed of various combinations of α and β subunits. nih.gov

Nicotine is a well-known agonist for most nAChRs. wikipedia.org However, nicotinamide and its analogues can also influence the function of these receptors. For instance, ethanol, while not a direct agonist, can potentiate the response of nAChRs to acetylcholine. nih.gov The diverse pharmacology of nAChRs, stemming from their varied subunit composition, presents a rich landscape for the development of modulatory compounds. frontiersin.org The influence of nicotinamide analogues on nAChRs can lead to changes in neurotransmitter release and neuronal excitability. wikipedia.org

Cellular and Molecular Activity Profiling in Research Models (Mechanism-Focused)

The biological activities of this compound and its analogues are a subject of growing scientific interest. Research has begun to elucidate the cellular and molecular mechanisms that underpin their potential therapeutic effects. This section details the findings from in vitro and cellular models, focusing on the mechanisms of antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, as well as their interactions with mycobacterial targets.

Mechanisms of Antimicrobial Action in Vitro (e.g., bacterial and fungal growth inhibition pathways)

Analogues of this compound have demonstrated a range of antimicrobial activities, with investigations into their mechanisms of action revealing several key pathways.

Bacterial Growth Inhibition:

Nicotinic acid and its derivatives have been shown to inhibit the growth of various bacteria. For instance, 5-fluoronicotinic acid has been found to be a potent inhibitor of Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in vitro. nih.gov The inhibitory action of these analogues often appears to be related to their structural similarity to nicotinic acid, a vital nutrient for many bacteria. The growth inhibition caused by 5-fluoronicotinic acid can be reversed by the addition of nicotinic acid, suggesting a competitive inhibition mechanism. nih.gov

Some nicotinic acid derivatives, such as nicotinoylglycylglycine hydrazide, have shown strong inhibitory effects against Bacillus subtilis. nih.gov Furthermore, studies on nicotinamide, a related compound, suggest a mechanism involving the arrest of the microbial cell cycle. While treated bacterial cells increase in volume and length in preparation for division, the final separation into daughter cells is prevented. mdpi.com This is accompanied by expanded chromatin and decreased expression of the DNA-binding protein Dps. mdpi.com

Nicotinic acid has also been observed to inhibit the formation of Streptococcus pneumoniae biofilms in a time and concentration-dependent manner, potentially by altering the structure of protein biomolecules within the biofilm. researchgate.net

Fungal Growth Inhibition:

The antifungal activity of nicotinic acid analogues has also been investigated. Certain synthetic dipeptide derivatives of nicotinic acid have demonstrated antifungal properties. nih.gov The mechanism of action for some antifungal agents involves the inhibition of crucial enzymes. For example, thionated analogues of some peptides, while showing decreased antifungal activity, were found to influence the inhibitory properties against glucosamine-6-phosphate synthase from Candida albicans. nih.gov

Other studies on amiloride (B1667095) analogues, which share a heterocyclic scaffold, have identified compounds with broad-spectrum antifungal activity against pathogenic fungi like Cryptococcus neoformans and Candida species. nih.gov While the exact mechanism for these specific analogues is still under investigation, it is suggested that it may not involve the inhibition of the fungal Na+/H+ exchanger Nhx1. nih.gov Some chelerythrine-like alkaloids, which also possess a heterocyclic structure, are thought to exert their fungicidal effect through oxidative damage to fungal membranes and the induction of apoptosis. mdpi.com

Table 1: Investigated Antimicrobial Mechanisms of Nicotinic Acid Analogues

| Compound/Analogue Class | Organism(s) | Investigated Mechanism of Action | Reference(s) |

|---|---|---|---|

| 5-Fluoronicotinic Acid | Streptococcus sp., S. aureus, E. coli, L. plantarum | Competitive inhibition with nicotinic acid | nih.gov |

| Nicotinamide | Various cosmetic pathogens | Microbial cell cycle arrest, prevention of cell division, interaction with DNA | mdpi.com |

| Nicotinic Acid | Streptococcus pneumoniae | Biofilm inhibition, alteration of protein biomolecules | researchgate.net |

| Nicotinoylglycylglycine Hydrazide | Bacillus subtilis | General inhibitory effect | nih.gov |

| Thionated Peptide Analogues | Candida albicans | Influence on glucosamine-6-phosphate synthase inhibition | nih.gov |

| 6-Substituted Amiloride Analogues | Cryptococcus neoformans, Candida spp. | Under investigation, likely not Nhx1 inhibition | nih.gov |

| Chelerythrine-like Alkaloids | Fusarium oxysporum | Oxidative damage to fungal membranes, apoptosis induction | mdpi.com |

Elucidation of Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant properties of nicotinic acid analogues are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant systems.

Nicotinamide, a form of vitamin B3, has demonstrated significant inhibition of oxidative damage in rat brain mitochondria. nih.gov It protects against both protein oxidation and lipid peroxidation at millimolar concentrations, with a more pronounced effect on protein oxidation. nih.gov The protective effect of nicotinamide at biologically relevant concentrations was found to be greater than that of endogenous antioxidants like ascorbic acid and α-tocopherol. nih.gov Isonicotinic acid, another related compound, showed comparable inhibitory properties. nih.gov

The antioxidant mechanism of nicotinic acid and its derivatives is linked to their role as precursors of the coenzymes NAD+ and NADP+. These coenzymes are essential for the function of redox enzymes involved in antioxidant protection. nih.gov

Investigations into Anti-inflammatory Pathways in Cellular Systems

Research into the anti-inflammatory effects of nicotinic acid and its analogues has identified key molecular pathways, particularly those involving the G-protein-coupled receptor GPR109A and the nuclear factor-κB (NF-κB) signaling pathway.

In cellular models, nicotinic acid has been shown to suppress the expression and secretion of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1 in adipocytes. nih.gov This effect is mediated through the GPR109A receptor. nih.gov Conversely, nicotinic acid increases the gene expression of the anti-inflammatory adipokine, adiponectin, in a dose-dependent manner. nih.gov

Furthermore, nicotinic acid attenuates the release of pro-inflammatory cytokines like TNF-α and IL-6 from human monocytes stimulated with lipopolysaccharide (LPS). nih.gov This anti-inflammatory action is also dependent on the GPR109A receptor and involves the inhibition of the NF-κB transcription pathway, a key regulator of inflammatory responses. nih.gov The activation of the NF-κB pathway leads to the production of various inflammatory mediators, and its inhibition by nicotinic acid analogues represents a significant anti-inflammatory mechanism. nih.gov

Studies on weaned piglets infected with E. coli have shown that nicotinic acid can alleviate the expression of inflammatory cytokines (IL-6, IL-8, and TNF-α) in the serum and intestines. nih.gov This was associated with an increased expression of antimicrobial peptides. nih.gov

Table 2: Investigated Anti-inflammatory Mechanisms of Nicotinic Acid Analogues

| Cellular System | Key Findings | Implicated Pathway(s) | Reference(s) |

|---|---|---|---|

| 3T3-L1 Adipocytes | Suppression of pro-inflammatory chemokines (fractalkine, RANTES, MCP-1); Upregulation of adiponectin | GPR109A receptor | nih.gov |

| Human Monocytes | Attenuation of TNF-α and IL-6 release | GPR109A receptor, NF-κB pathway | nih.gov |

| Weaned Piglets (in vivo) | Alleviation of inflammatory cytokine expression (IL-6, IL-8, TNF-α) | Increased antimicrobial peptide expression | nih.gov |

Cell Cycle Perturbation and Apoptotic Induction in Research Cell Lines

Several analogues of nicotinic acid have been found to perturb the cell cycle and induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.

Picolinic acid, dipicolinic acid, and isonicotinamide, which are structurally related to nicotinic acid, have been shown to strongly induce apoptosis in human acute myelomonocytic leukemia cells (HL-60). nih.gov This apoptotic induction was also observed in human chronic myelogenous leukemia cells (K562) and human cervical carcinoma cells (HeLa). nih.gov The process is mediated through the caspase pathway, as a wide-spectrum caspase inhibitor was able to prevent the induced DNA fragmentation. nih.gov

In a study on differentiated SH-SY5Y cells, nicotinic acid was found to attenuate amyloid β1-42-induced cytotoxicity by inhibiting the mitochondrial pathway of apoptosis. nih.gov It was observed to decrease the mRNA levels of pro-apoptotic genes like bim, bak, cytochrome c, and caspase 9, while increasing the levels of the anti-apoptotic gene bcl2. nih.gov

Other research has indicated that certain isoquinoline (B145761) derivatives can induce G2/M cell cycle arrest at lower concentrations and shift to apoptosis at higher concentrations in HL-60 cells. nih.gov This was associated with the up-regulation of p38 MAPK and JNK phosphorylation and down-regulation of the c-Myc oncogene. nih.gov The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners, and various compounds can arrest the cell cycle by modulating the expression or activity of these proteins. mdpi.commdpi.com

Table 3: Cell Cycle and Apoptosis-Related Effects of Nicotinic Acid Analogues

| Compound/Analogue | Cell Line(s) | Observed Effect | Investigated Mechanism | Reference(s) |

|---|---|---|---|---|

| Picolinic acid, Dipicolinic acid, Isonicotinamide | HL-60, K562, HeLa | Apoptosis induction | Caspase pathway activation | nih.gov |

| Nicotinic Acid | Differentiated SH-SY5Y | Inhibition of apoptosis | Mitochondrial pathway modulation (↓ pro-apoptotic genes, ↑ anti-apoptotic genes) | nih.gov |

| Isoquinoline derivative (AM6-36) | HL-60 | G2/M cell cycle arrest, Apoptosis | Upregulation of p38 MAPK and JNK, downregulation of c-Myc | nih.gov |

Interactions with Mycobacterial Targets and Antitubercular Mechanisms

The antitubercular activity of nicotinic acid analogues, particularly isoniazid (B1672263) and pyrazinamide, is well-established and primarily involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. nih.govyoutube.com The activated form then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway, thereby blocking mycolic acid production. youtube.comfrontiersin.org

Pyrazinamide is also a prodrug, converted to its active form, pyrazinoic acid, by the mycobacterial enzyme nicotinamidase/pyrazinamidase (PncA). researchgate.netnih.gov While its exact mechanism is not fully elucidated, it is believed to inhibit fatty acid synthase I and disrupt membrane transport and energy production in Mycobacterium tuberculosis. nih.govyoutube.com

Nicotinamide has also been shown to have modest direct antimicrobial activity against M. tuberculosis and can inhibit its replication within macrophages. nih.gov This activity is dependent on a functional bacterial PncA amidase. nih.gov

Table 4: Antitubercular Mechanisms of Nicotinic Acid Analogues

| Compound | Target/Pathway | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Isoniazid | Enoyl-acyl carrier protein reductase (InhA) | Inhibition of mycolic acid synthesis | nih.govyoutube.comfrontiersin.org |

| Pyrazinamide | Fatty acid synthase I, Membrane transport | Inhibition of mycolic acid synthesis, disruption of membrane function | nih.govyoutube.comresearchgate.net |

| Nicotinamide | Undetermined direct target, Macrophage function | Inhibition of replication within macrophages (PncA-dependent) | nih.gov |

Structure Activity Relationship Sar Studies of 6 3,5 Dimethoxyphenyl Nicotinic Acid and Its Analogues

Impact of the 6-(3,5-Dimethoxyphenyl) Moiety on Molecular Recognition and Biological Activity

The 6-(3,5-dimethoxyphenyl) substituent is a crucial element that significantly influences the biological profile of the nicotinic acid scaffold. Dimethoxybenzene derivatives are recognized for their diverse pharmaceutical applications, which are largely dependent on their isomeric form and the resulting chemical and structural characteristics. nih.gov The presence of this bulky, lipophilic group at the 6-position of the pyridine (B92270) ring can facilitate interactions with hydrophobic pockets within a biological target. acs.org The methoxy (B1213986) groups, in particular, can act as hydrogen bond acceptors, further anchoring the molecule within a binding site. nih.gov

Role of the Carboxylic Acid Functionality at Position 3 of the Pyridine Ring

The position of the carboxylic acid is paramount. Nicotinic acid and its isomers (picolinic acid and isonicotinic acid) exhibit distinct biological activities, underscoring the importance of the substituent's location on the pyridine ring. nih.govwikipedia.org In many biologically active nicotinic acid derivatives, the carboxylic acid is essential for anchoring the molecule to its target, and its replacement or modification often leads to a significant loss of potency. For instance, in a study of thionicotinic acid analogs, the carboxylic acid derivative was found to be the most potent vasorelaxant and antioxidant compared to its amide and nitrile counterparts. nih.govmdpi.com

Influence of Substituent Variations on the Pyridine and Phenyl Rings on Target Affinity

Systematic variation of substituents on both the pyridine and phenyl rings is a cornerstone of SAR studies, providing deep insights into the molecular requirements for optimal target affinity.

Pyridine Ring Modifications:

The pyridine ring itself is a versatile scaffold in drug design due to its ability to accept a wide range of substituents, which allows for the fine-tuning of a molecule's electronic and steric properties. nih.gov For example, the introduction of an amino group, as seen in 6-aminonicotinamide, can lead to potent inhibitory activity against viral replication. nih.gov

Phenyl Ring Modifications:

Alterations to the substituents on the phenyl ring can dramatically impact binding affinity and selectivity. The number, position, and nature of these substituents dictate the electronic landscape of the ring, influencing interactions such as π-π stacking and hydrogen bonding. mdpi.com For example, in a series of ALK2 inhibitors, replacing a 3,4,5-trimethoxyphenyl group with a 5-quinoline moiety resulted in substantially increased selectivity for the target. acs.org Conversely, introducing electron-withdrawing groups like a cyano (-CN) group can alter the electron density, forcing a different binding orientation within the target site. mdpi.com The effect of the position of a methoxy group on the aromatic ring has also been shown to influence the antimicrobial and cytotoxic activity of related compounds. mdpi.com

The following table summarizes the effects of various substituents on the activity of related nicotinamide (B372718) derivatives, highlighting the importance of these modifications in tuning biological response.

| Compound ID | R1 (on Pyridine) | R2 (on Phenyl) | Activity |

| 16g | -NH-isopropyl | 2-amino | Potent antifungal activity. mdpi.com |

| 16i | -NH-isopropyl | 4-fluoro | Moderate antifungal activity. mdpi.com |

| 16k | -NH-isopropyl | 4-chloro | Moderate antifungal activity. mdpi.com |

| 16u | -NH-isopropyl | 2-hydroxy | Moderate antifungal activity. mdpi.com |

| This table is based on data for nicotinamide derivatives and is illustrative of the principles of substituent variation. |

Stereochemical Effects on Biological Interaction and Potency

Stereochemistry plays a fundamental role in the interaction of chiral molecules with their biological targets. nih.gov Since most biological macromolecules, such as proteins and nucleic acids, are chiral, they often exhibit stereospecific recognition of drug molecules. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity, efficacy, and pharmacokinetic properties. nih.gov

For analogues of 6-(3,5-dimethoxyphenyl)nicotinic acid that possess stereocenters, the different enantiomers or diastereomers can exhibit vastly different biological potencies. nih.gov For instance, in a study of acivicin (B1666538) isomers, the natural (5S, αS) isomers were consistently the most potent against P. falciparum, suggesting that stereochemistry is crucial for either target binding or cellular uptake. nih.gov Similarly, SAR studies of endothelin-A receptor antagonists revealed that the (R)-configuration of the 2H-chromene skeleton was essential for high-affinity binding. researchgate.net These findings highlight the importance of controlling stereochemistry during the design and synthesis of new analogues to maximize their therapeutic potential.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel compounds and helping to prioritize synthetic efforts. mdpi.comuma.pt

The development of a QSAR model typically involves several steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. uma.pt

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), Random Forests, and Support Vector Machines, are used to build a model that relates the descriptors to the biological activity. uma.ptmdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.commdpi.com

For a series of compounds like the analogues of this compound, QSAR models could identify key descriptors that are positively or negatively correlated with their target affinity. For example, a model might reveal that increased lipophilicity in a certain region of the molecule enhances activity, while the presence of a bulky group at another position is detrimental. Such insights can guide the design of new molecules with improved potency. mdpi.commdpi.com

Rational Design Principles Derived from SAR Data for Optimized Analogues

The culmination of SAR studies is the establishment of a set of rational design principles that can guide the development of optimized analogues with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govacs.org By integrating the findings from the various aspects of SAR, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved drug candidates.

Based on the SAR of this compound and related structures, several design principles can be inferred:

Preservation of Key Recognition Elements: The 6-aryl and 3-carboxylic acid moieties are likely essential pharmacophoric features. The 3,5-dimethoxy substitution pattern on the phenyl ring appears to be important for potent interactions, and the carboxylic acid group is critical for anchoring the molecule to its target. nih.govacs.org

Fine-Tuning of Physicochemical Properties: Substituents on both the pyridine and phenyl rings can be systematically varied to optimize properties such as lipophilicity, polarity, and metabolic stability. For instance, the introduction of small, electron-withdrawing groups on the phenyl ring could enhance target affinity or alter the binding mode. mdpi.com

Exploitation of Stereochemistry: For chiral analogues, the synthesis and evaluation of individual enantiomers are crucial to identify the more active stereoisomer. This can lead to a significant increase in potency and a reduction in potential off-target effects. nih.gov

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole, to potentially improve oral bioavailability or other pharmacokinetic parameters, provided the key interactions are maintained. researchgate.net

By applying these principles, researchers can move beyond serendipitous discovery and engage in a more directed and efficient search for novel therapeutic agents based on the this compound scaffold. nih.govacs.org

Synthesis and Research Applications of 6 3,5 Dimethoxyphenyl Nicotinic Acid Derivatives and Analogues

Synthesis of Ester, Amide, and Other Functionalized Derivatives of 6-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID

The synthesis of this compound and its derivatives often begins with the core nicotinic acid structure. Standard organic chemistry techniques are employed to introduce the 3,5-dimethoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halogenated nicotinic acid derivative, such as 6-chloronicotinic acid or its ester, with 3,5-dimethoxyphenylboronic acid. libretexts.orgnih.gov The use of boronic esters has also been explored to potentially enhance reaction rates and yields. nih.gov

Once the core this compound scaffold is obtained, the carboxylic acid group serves as a handle for further functionalization.

Esterification: The synthesis of ester derivatives is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid. mdpi.com For instance, reacting this compound with methanol (B129727) under these conditions would yield methyl 6-(3,5-dimethoxyphenyl)nicotinate. Patents describe the synthesis of various nicotinic acid esters, highlighting the industrial relevance of these compounds. google.comnih.gov

Amidation: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. google.com This method allows for the introduction of a wide variety of substituents at the amide nitrogen, enabling the exploration of structure-activity relationships.

Other Functionalized Derivatives: Beyond simple esters and amides, other functional groups can be introduced. For example, the carboxylic acid can be reduced to a primary alcohol, which can then be further modified. The synthesis of nicotinic acid derivatives with more complex side chains, such as those involving hydrazones, has also been reported as a strategy to create compounds with diverse biological activities. nih.gov

Diversification Strategies at the 3,5-Dimethoxyphenyl Moiety for Structure-Function Probes

The 3,5-dimethoxyphenyl moiety of the molecule provides another key site for structural diversification to probe structure-function relationships. Modifications at this part of the scaffold can significantly influence the compound's biological activity and properties.

One common strategy involves the synthesis of analogues with different substitution patterns on the phenyl ring. This can be achieved by using variously substituted phenylboronic acids in the initial Suzuki-Miyaura coupling reaction. For example, using a phenylboronic acid with a different substitution pattern, such as a 3,4-dimethoxy or a 3,4,5-trimethoxy pattern, would yield the corresponding analogues. This allows for a systematic investigation of the role of the methoxy (B1213986) groups' positions and number on the molecule's interaction with its biological target.

Furthermore, the methoxy groups themselves can be targets for modification. Demethylation to the corresponding hydroxyl groups can be performed to investigate the importance of hydrogen bond donating capabilities at these positions. The resulting di- or tri-hydroxy compounds can then be further functionalized, for instance, by alkylation or acylation, to introduce a wide range of different groups.

The following table summarizes some potential diversification strategies at the 3,5-dimethoxyphenyl moiety:

| Modification Site | Strategy | Potential New Functionality |

| Phenyl Ring | Varying substituted phenylboronic acids in Suzuki coupling | Altered electronics, sterics, and lipophilicity |

| Methoxy Groups | Demethylation (e.g., using BBr₃) | Introduction of hydrogen bond donors (hydroxyls) |

| Methoxy Groups | O-Alkylation of resulting hydroxyls | Introduction of various alkyl or aryl groups |

| Phenyl Ring | Introduction of other substituents (e.g., halogens, nitro groups) | Modified electronic and steric properties |

These diversification strategies are crucial for developing a comprehensive understanding of how the chemical structure of this scaffold relates to its biological function, a key aspect of structure-activity relationship (SAR) studies. researchgate.net

Creation of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved or novel activities. nih.gov The this compound scaffold is an attractive component for creating such hybrid molecules due to its synthetic tractability and the potential for diverse biological interactions.

One approach to creating hybrid molecules is to link the this compound moiety to another bioactive molecule through its carboxylic acid group. For instance, it can be coupled with an amino-containing drug or a natural product to generate a new chemical entity with a potentially synergistic or dual mode of action. The design of such hybrids often aims to target multiple pathways involved in a disease process. nih.gov

Another strategy involves using the nicotinic acid scaffold as a central core and attaching different pharmacophoric fragments at various positions. For example, the pyridine (B92270) ring or the phenyl ring can be further functionalized to introduce other bioactive motifs. The synthesis of such hybrids often involves multi-step synthetic sequences, including cross-coupling reactions and functional group transformations.

The creation of nicotinic acid-based pyrazole (B372694) derivatives is an example of generating hybrid molecules with potential therapeutic applications, such as in the treatment of hyperlipidemia. nih.gov Similarly, the fusion of nicotinic acid scaffolds with other heterocyclic systems is a common strategy in the design of novel bioactive compounds. researchgate.net

Application of Derivatives as Chemical Probes for Target Identification and Validation in Research

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. Derivatives of this compound can be developed into chemical probes for target identification and validation.

To function as a chemical probe, a derivative is typically modified to include a reporter tag or a reactive group. Common modifications include the incorporation of: